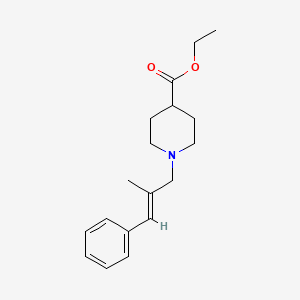![molecular formula C12H18N2O4S2 B5693501 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine, also known as MMPIP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in various neurological and psychiatric disorders.
Mechanism of Action
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a selective antagonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. mGluR7 has been implicated in various physiological and pathological processes, such as neurotransmitter release, synaptic plasticity, and neuroinflammation. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine binds to the allosteric site of mGluR7 and inhibits its signaling pathway, leading to the modulation of various downstream effectors.
Biochemical and physiological effects:
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuroinflammation. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has also been shown to have antinociceptive effects, indicating its potential as a pain reliever. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in experiments. However, one limitation of using 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. Another direction is to explore its potential as a pain reliever. Further studies are needed to elucidate the precise mechanisms underlying the effects of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine on neurotransmitter release, synaptic plasticity, and neuroinflammation. Additionally, the development of more potent and selective mGluR7 antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Synthesis Methods
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be synthesized using a multistep synthetic route starting from 4-methylbenzenesulfonyl chloride and 4-methylpiperazine-1-carboxamide. The synthesis involves a series of reactions, including nucleophilic substitution, amidation, and sulfonation, to yield the final product. The purity and yield of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to modulate synaptic transmission and plasticity in the brain, which are critical processes underlying learning and memory. 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has also been shown to have antinociceptive effects, indicating its potential as a pain reliever.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-11-3-5-12(6-4-11)20(17,18)14-9-7-13(8-10-14)19(2,15)16/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFBFOJQQYXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)

![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)

![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)




![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)


![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)